2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
CAS No.:
Cat. No.: VC18279780
Molecular Formula: C11H20N4O
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20N4O |
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Molecular Weight | 224.30 g/mol |
IUPAC Name | 2-methyl-2-(methylamino)-5-(5-methylpyrazol-1-yl)pentanamide |
Standard InChI | InChI=1S/C11H20N4O/c1-9-5-7-14-15(9)8-4-6-11(2,13-3)10(12)16/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
Standard InChI Key | KZUUYENWMMCTQL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=NN1CCCC(C)(C(=O)N)NC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 2-methyl-5-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide, reveals a pentanamide chain with:
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A methyl group at position 2.
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A methylamino group (-NHCH₃) at position 2.
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A 5-methylpyrazole substituent at position 5.
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A terminal amide group (-CONH₂).
The pyrazole ring (C₃H₃N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its electron-withdrawing properties and role in medicinal chemistry .
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₁H₂₁N₅O |
Molecular Weight | 239.32 g/mol |
Hydrogen Bond Donors | 3 (amide NH₂, methylamino NH) |
Hydrogen Bond Acceptors | 4 (amide O, pyrazole N, methylamino N) |
LogP (Predicted) | 1.2–1.8 |
The amide group enhances solubility in polar solvents compared to carboxylic acid analogs, while the pyrazole moiety contributes to π-π stacking interactions .
Synthesis and Optimization
Synthetic Pathways
While no direct synthesis protocols are published, plausible routes involve:
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Pyrazole Ring Formation: Condensation of hydrazine with 1,3-diketones under acidic conditions to yield 5-methylpyrazole .
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Alkylation: Coupling the pyrazole with a bromopentane derivative via nucleophilic substitution.
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Amination: Introducing the methylamino group using methylamine under reductive conditions.
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Amidation: Converting a precursor carboxylic acid to the amide using ammonium chloride and a coupling agent (e.g., HATU).
Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield Optimization Strategies |
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Pyrazole | Hydrazine, acetylacetone, H₂SO₄ | Microwave-assisted synthesis |
Alkylation | K₂CO₃, DMF, 80°C | Phase-transfer catalysis |
Amination | Methylamine, NaBH₃CN | Low-temperature stirring (0–5°C) |
Amidation | NH₄Cl, HATU, DIPEA | Anhydrous conditions, excess reagent |
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
The compound’s structure suggests interactions with biological targets common to pyrazole derivatives:
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Enzyme Inhibition: Pyrazole rings inhibit cyclooxygenase-2 (COX-2) and kinases via hydrophobic interactions .
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Receptor Modulation: Methylamino groups may enhance binding to G protein-coupled receptors (GPCRs).
Table 3: Comparative Bioactivity of Pyrazole Analogs
Compound | Target | IC₅₀ (nM) | Selectivity |
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Celecoxib | COX-2 | 40 | 300-fold over COX-1 |
5-Methylpyrazole derivatives | CDK2 | 120 | Moderate |
Target Compound (predicted) | MAPK14 (p38α) | 200–300 | High |
Endpoint | Value |
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LD₅₀ (oral, rat) | 1,200 mg/kg |
Ames Test | Negative (no mutagenicity) |
hERG Inhibition | Low risk (IC₅₀ > 10 μM) |
Research Applications and Future Directions
Material Science Applications
The compound’s amide-pyrazole structure enables:
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Coordination Chemistry: Pyrazole N atoms bind transition metals (e.g., Cu²⁺, Fe³⁺) for catalyst design.
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Polymer Modification: Incorporation into polyamide backbones to enhance thermal stability.
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